
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one
Description
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one is a synthetic organic compound that features a morpholine ring and a pyrrolidine ring
Properties
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-11(2)14(15(18)16-7-5-6-8-16)17-9-12(3)19-13(4)10-17/h11-14H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKPJMMWRQBBNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C(C)C)C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one typically involves a multi-step process. One common method includes the Mannich reaction, which introduces an aminoalkyl substituent into the molecule. This reaction involves the use of formaldehyde and 2,6-dimethylmorpholine under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)-3-methyl-1-pyrrolidin-1-ylbutan-1-one can be compared with other similar compounds, such as:
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: This compound also features a morpholine ring but differs in its overall structure and properties.
N-[6-(cis-2,6-Dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4’-(trifluoromethoxy)[1,1’-biphenyl]-3-carboxamide: This compound has a similar morpholine ring but includes additional functional groups that confer different chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.